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Introduction
Fimepinostat (also known as CUDC-907) is a potent, orally bioavailable small molecule that

acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC)

enzymes.[1] By simultaneously targeting these two critical pathways, Fimepinostat effectively

modulates the PI3K-AKT-mTOR signaling cascade, which is frequently dysregulated in various

cancers.[1][2] This dual inhibitory action can lead to cell cycle arrest and apoptosis in cancer

cells, making Fimepinostat a compound of significant interest for oncological research and

drug development.[3][4] Fimepinostat has been investigated in clinical trials for various

hematological malignancies and solid tumors.[1][5][6]

These application notes provide detailed protocols for the solubilization and in vitro use of

Fimepinostat, along with a summary of its chemical properties and mechanism of action.

Chemical Properties and Solubility
Fimepinostat is a thienopyrimidine derivative with the following chemical properties:
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Property Value Source(s)

Molecular Formula C23H24N8O4S [1][7][4]

Molecular Weight 508.55 g/mol [1][7][4]

CAS Number 1339928-25-4 [1][4][8]

Solubility Data
Fimepinostat exhibits high solubility in dimethyl sulfoxide (DMSO) but is insoluble in water and

ethanol.[3][4][9] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent

is hygroscopic and absorbed moisture can reduce the solubility of Fimepinostat.[3]

Solvent
Solubility
(mg/mL)

Molar
Concentration
(mM)

Notes Source(s)

DMSO 102 200.57

Use fresh,

anhydrous

DMSO.

[3][4]

DMSO 87 171.07 - [9]

DMSO 43.75 86.03

May require

ultrasonication

and warming to

60°C.

[10]

Water Insoluble Insoluble - [3][4][9]

Ethanol Insoluble Insoluble - [3][4]

DMF 5 9.83
May require

ultrasonication.
[10]

Experimental Protocols
Preparation of Fimepinostat Stock Solution
This protocol describes the preparation of a 10 mM Fimepinostat stock solution in DMSO.
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Materials:

Fimepinostat powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile, amber microcentrifuge tubes or vials

Vortex mixer

Sonicator (optional)

Water bath (optional)

Procedure:

Equilibrate Fimepinostat powder to room temperature before opening the vial to prevent

condensation.

Calculate the required mass of Fimepinostat for the desired volume and concentration (10

mM). For 1 mL of a 10 mM stock solution, 5.086 mg of Fimepinostat is needed.

Add the appropriate volume of anhydrous DMSO to the vial containing the Fimepinostat
powder.

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[10]

Alternatively, or in addition to sonication, the solution can be warmed to 60°C in a water bath

to aid dissolution.[10]

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber

microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for

extended periods (up to 1 year).[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.medchemexpress.com/CUDC-907.html
https://www.medchemexpress.com/CUDC-907.html
https://www.selleckchem.com/products/pi3k-hdac-inhibitor-i.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fimepinostat Stock Solution Workflow

Start: Fimepinostat Powder & Anhydrous DMSO

1. Weigh Fimepinostat

2. Add Anhydrous DMSO

3. Vortex to Dissolve

Fully Dissolved?

4. Sonicate and/or Warm to 60°C

No

5. Aliquot into Sterile Tubes

Yes

6. Store at -20°C or -80°C

End: 10 mM Stock Solution

Click to download full resolution via product page

Caption: Workflow for preparing Fimepinostat stock solution.
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Cell-Based Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of Fimepinostat
on a cancer cell line using a commercially available assay like CellTiter-Glo®.

Materials:

Cancer cell line of interest (e.g., human Glioma cells)[3]

Complete cell culture medium

Fimepinostat stock solution (10 mM in DMSO)

Sterile 96-well, flat-bottom plates (clear or white-walled for luminescence)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Multichannel pipette

Luminometer

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight in a humidified incubator (37°C, 5% CO2).

Prepare serial dilutions of Fimepinostat in complete cell culture medium from the 10 mM

stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is

consistent and non-toxic to the cells (typically ≤ 0.1%).

Remove the overnight culture medium from the cells and add 100 µL of the Fimepinostat
dilutions to the respective wells. Include wells with medium only (blank) and medium with

DMSO (vehicle control).

Incubate the plate for the desired time period (e.g., 72 hours).[3]

After incubation, allow the plate and its contents to equilibrate to room temperature for

approximately 30 minutes.
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Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

Add 100 µL of the prepared reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the vehicle control and determine the

EC50 value.

Western Blotting for PI3K/AKT Pathway Inhibition
This protocol provides a method to analyze the effect of Fimepinostat on the phosphorylation

status of key proteins in the PI3K/AKT signaling pathway.

Materials:

Cancer cell line (e.g., AsPC-1, Capan-1)[10]

Complete cell culture medium

Fimepinostat stock solution (10 mM in DMSO)

6-well plates

RIPA buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Fimepinostat for a specified duration (e.g., 48

hours).[10]

Lyse the cells with ice-cold RIPA buffer.

Determine the protein concentration of each lysate using the BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Mechanism of Action and Signaling Pathway
Fimepinostat is a dual inhibitor of Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ) and Class I

and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10).[3][10] Inhibition of PI3K blocks

the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such
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as AKT and mTOR.[2][5] This leads to the suppression of cell growth, proliferation, and

survival. Simultaneously, HDAC inhibition results in the accumulation of acetylated histones

and other proteins, leading to changes in gene expression that can induce apoptosis and cell

cycle arrest.[1]
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Caption: Fimepinostat's dual inhibition of PI3K and HDAC pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612121?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

